4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide
Description
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propyl group and a carboxamide moiety
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFRSPFWFSHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with the piperazine ring.
Attachment of the Propyl Group: The propyl group is attached via alkylation reactions, often using propyl halides in the presence of a base.
Formation of the Carboxamide Moiety: The carboxamide group is introduced through amidation reactions, where the piperazine derivative reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of human equilibrative nucleoside transporters.
Pharmacology: Research focuses on its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biology: The compound is used in studies involving cell signaling pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake and regulation of nucleosides in cells . This inhibition can modulate various cellular processes, including nucleotide synthesis and adenosine function .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the propyl and carboxamide groups.
N-propylpiperazine: Contains the piperazine and propyl groups but lacks the fluorophenyl and carboxamide moieties.
4-(2-chlorophenyl)-N-propylpiperazine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide is unique due to the combination of its fluorophenyl, propyl, and carboxamide groups, which confer specific chemical and biological properties. This unique structure allows it to interact selectively with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-(2-Fluorophenyl)-N-propylpiperazine-1-carboxamide (also known as FPPC) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a fluorophenyl group and a propyl substituent on the piperazine ring, suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17FN2O
- CAS Number : 890369-11-6
The compound's structure allows for specific interactions with neurotransmitter receptors, which is critical for its biological activity. The presence of the fluorine atom is particularly significant as it can enhance binding affinity and selectivity towards certain receptors.
FPPC primarily interacts with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Research indicates that compounds with similar piperazine structures often exhibit:
- Inhibition of Reuptake Transporters : FPPC may inhibit serotonin and dopamine transporters, thus increasing the availability of these neurotransmitters in synaptic clefts.
- Receptor Modulation : It has been suggested that FPPC can act as an antagonist at certain serotonin receptors, influencing mood and anxiety pathways.
Antidepressant Effects
Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. FPPC's ability to modulate serotonin levels suggests potential efficacy in treating depression. In animal models, compounds with similar structures have demonstrated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain.
Anticancer Properties
Recent investigations into piperazine derivatives have indicated potential anticancer activity. FPPC has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : By interfering with cell cycle progression.
- Induction of Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of FPPC in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors attributed to increased serotonergic activity.
| Parameter | Control Group | FPPC Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 15 | 75 ± 10 |
| Serotonin Levels (ng/mL) | 50 ± 5 | 80 ± 10 |
Study 2: Cytotoxic Activity Against Cancer Cells
In vitro studies assessed the cytotoxicity of FPPC against human cancer cell lines such as HeLa and MCF7. The compound exhibited IC50 values indicating significant potency against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These findings suggest that FPPC may serve as a lead compound for further development in both antidepressant and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
